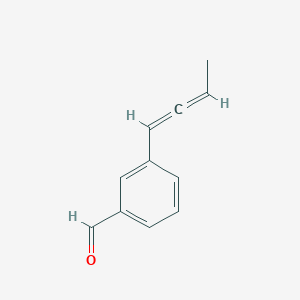
Benzaldehyde, 2-(1E)-1,3-butadienyl- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-(1E)-1,3-butadienyl- (9CI) is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to an aldehyde group and a butadienyl group. This compound is known for its distinctive almond-like aroma and is widely used in various industries, including the flavoring and fragrance sectors.
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde involves the oxidation of toluene in the presence of a catalyst such as vanadium (V) oxide.
Industrial Production Methods:
Air Oxidation of Toluene: In industrial settings, benzaldehyde is predominantly produced by the air oxidation of toluene.
Retroaldol Reaction of Cinnamaldehyde: Another industrial method involves the retroaldol reaction of cinnamaldehyde, which is the main component of cassia oil.
Types of Reactions:
Oxidation: Benzaldehyde can undergo oxidation reactions to form benzoic acid.
Reduction: Reduction of benzaldehyde can yield benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Halogens (e.g., bromine), catalysts (e.g., aluminum trichloride).
Major Products:
Oxidation: Benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Halogenated benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-(1E)-1,3-butadienyl- (9CI) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzaldehyde involves its interaction with various molecular targets and pathways:
Oxidation to Benzoic Acid: Benzaldehyde is oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid.
Reduction to Benzyl Alcohol: Benzaldehyde can be reduced to benzyl alcohol by the action of enzymes like alcohol dehydrogenase.
Antimicrobial Activity: Benzaldehyde exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms.
Comparación Con Compuestos Similares
- Benzyl Alcohol
- Benzoic Acid
- Cinnamaldehyde
Propiedades
Número CAS |
124300-57-8 |
|---|---|
Fórmula molecular |
C11H10O |
Peso molecular |
158.2 |
Nombre IUPAC |
2-buta-1,3-dienylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2 |
Clave InChI |
CMFAYGXRJXBNMM-UHFFFAOYSA-N |
SMILES |
C=CC=CC1=CC=CC=C1C=O |
Sinónimos |
Benzaldehyde, 2-(1E)-1,3-butadienyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















